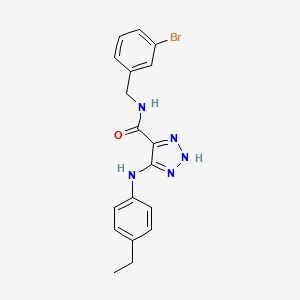![molecular formula C16H15N5O B14107941 3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B14107941.png)
3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide is a complex organic compound that features both benzimidazole and pyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide typically involves the condensation of 3-(1H-benzimidazol-1-yl)propanoic acid with pyridine-3-carbaldehyde in the presence of a suitable condensing agent. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to the formation of amines or alcohols.
科学的研究の応用
3-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-(1H-benzimidazol-1-yl)propanoic acid
- 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
- 1H-benzimidazole-2-carboxylic acid
Uniqueness
What sets 3-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide apart from similar compounds is its dual functionality, combining both benzimidazole and pyridine moieties. This unique structure allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, enhancing its versatility in scientific research and industrial applications.
特性
分子式 |
C16H15N5O |
|---|---|
分子量 |
293.32 g/mol |
IUPAC名 |
3-(benzimidazol-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C16H15N5O/c22-16(20-19-11-13-4-3-8-17-10-13)7-9-21-12-18-14-5-1-2-6-15(14)21/h1-6,8,10-12H,7,9H2,(H,20,22)/b19-11+ |
InChIキー |
ZVYRCZDYIWQPQV-YBFXNURJSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CN=CC=C3 |
正規SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(3,3-Dimethyl-1-pentylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-pentylindole;iodide](/img/structure/B14107864.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14107872.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14107876.png)
![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14107877.png)
![2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol](/img/structure/B14107885.png)
![[2-(Acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14107893.png)
![N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B14107894.png)
![{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14107897.png)

![N-cyclohexyl-4-isopentyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14107925.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14107932.png)
![2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107933.png)
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14107950.png)
![8-(2-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14107956.png)
